molecular formula C25H23N5O3 B2843965 4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2097903-99-4

4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2843965
CAS No.: 2097903-99-4
M. Wt: 441.491
InChI Key: ILCZFOYMVRBRAA-UHFFFAOYSA-N
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Description

The compound 4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a structurally complex molecule featuring a dihydropyridazine core substituted with methoxy, oxo, and phenyl groups. The carboxamide moiety is linked to a phenyl ring bearing a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine substituent. While direct data on its synthesis or properties are absent in the provided evidence, its structural analogs (e.g., 4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, CAS 339015-81-5) highlight the importance of substituents on solubility, stability, and bioactivity .

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-33-21-15-23(31)30(17-9-3-2-4-10-17)28-24(21)25(32)27-19-12-6-5-11-18(19)20-16-29-14-8-7-13-22(29)26-20/h2-6,9-12,15-16H,7-8,13-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCZFOYMVRBRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural analogs is summarized in Table 1.

Compound Name Core Structure Key Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Notes
Target Compound Dihydropyridazine Methoxy, oxo, phenyl, tetrahydroimidazopyridinylphenyl ~C₂₄H₂₂N₆O₃* ~466.48* Hypothetical; structural complexity may enhance target selectivity but reduce solubility
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine Hydroxy, methoxyimino, phenyl C₁₃H₁₂N₄O₄ 288.26 Lower molecular mass; polar groups (hydroxy, methoxyimino) improve aqueous solubility
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazopyridine Benzyl, cyano, nitrophenyl, ester groups C₂₉H₂₅N₅O₆ 539.55 Melting point: 215–217°C; nitro and cyano groups enhance electrophilic reactivity
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Dihydropyridine Bromophenyl, furyl, thioether, cyano C₂₈H₂₂BrN₃O₃S 572.47 Thioether and bromophenyl substituents may improve membrane permeability
5-(4-Diethylaminophenyl)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-imidazo[1,2-a]pyrimidine-6-carboxamide Tetrahydroimidazopyrimidine Diethylamino, tetrahydroxypyranyl, phenyl C₃₂H₃₆N₄O₆ 572.66 Bulky substituents (tetrahydroxypyranyl) may limit bioavailability

*Estimated based on structural analogs.

Spectroscopic Characterization

All compounds were validated using ¹H/¹³C NMR, IR, and mass spectrometry (e.g., HRMS in ). For example:

  • Analog 2d : IR peaks at 2977 cm⁻¹ (C–H stretch) and 1590 cm⁻¹ (C=N/C=O).
  • Compound in : IR absorption at 1590 cm⁻¹ (C=O stretch) and ES+ MS m/z 551 [M+1].

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